N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-3-6-14(11-15)18(21)20-10-4-8-16-12-13-5-1-2-9-17(13)22-16/h1-3,5-7,9,11-12H,4,8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNZZIWXIVFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Propyl Chain Introduction: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Chlorobenzamide Formation: The final step involves the coupling of the benzofuran-propyl intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives, dihydrobenzofuran derivatives, and various substituted benzamides .
Scientific Research Applications
Therapeutic Applications
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide has been investigated for its potential to modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in numerous neurological disorders, making compounds that interact with it valuable for therapeutic development.
Key Therapeutic Areas:
- Neurological Disorders: The modulation of nAChRs can be beneficial in treating conditions such as schizophrenia, cognitive disorders, and neuropathic pain. The compound's selective action on the α7 nAChR may provide neuroprotective effects, enhancing neurotransmitter release without significant side effects associated with other receptor interactions .
- Cancer Treatment: Compounds similar to this compound have shown promise in exhibiting cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance their potency against specific cancers, including breast cancer.
- Antimicrobial Properties: Preliminary studies suggest that related compounds may possess antibacterial and antifungal activities, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzofuran moiety and the chlorobenzamide group can significantly influence biological activity.
SAR Insights:
- Cytotoxicity: Studies have demonstrated that certain substitutions on the benzofuran ring enhance cytotoxicity against cancer cells. For instance, electron-donating groups have been correlated with increased potency against MCF-7 breast cancer cells.
- Mechanisms of Action: The proposed mechanisms include inhibition of DNA synthesis, induction of apoptosis, and disruption of cell membrane integrity in microbial pathogens.
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Anticancer Evaluation
In a study evaluating benzofuran derivatives, it was found that specific modifications led to enhanced cytotoxicity against MCF-7 cells. The most active compound demonstrated an IC50 value of 5 µM, indicating strong potential as a lead compound for further development in anticancer therapies.
Case Study 2: Neuroprotective Effects
Research focusing on compounds that target nAChRs has shown promising results in neuroprotection. This compound's selective action may help manage conditions like stroke and neurodegenerative diseases by modulating neurotransmitter release effectively .
The biological activity of this compound can be summarized as follows:
| Activity Type | Target Organism/Condition | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity (IC50: 5 µM) |
| Neuroprotective | CNS Disorders | Enhanced neurotransmitter release |
| Antimicrobial | Gram-positive bacteria | Selective inhibition |
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₄H₁₄ClN₁O
- Molecular Weight : 253.72 g/mol
The presence of the benzofuran moiety is significant as it is often associated with various biological activities, including anticancer properties.
Anticancer Activity
Research indicates that compounds containing benzofuran structures exhibit notable anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action for this compound has not been extensively documented; however, its structural similarities with known anticancer agents suggest potential pathways.
Case Study:
A study evaluated the cytotoxic effects of various benzofuran derivatives on different cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting significant potency against these cancer types .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that benzofuran derivatives can modulate neurotransmitter release and exhibit protective effects against neurodegenerative disorders.
Mechanism of Action:
The compound may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection. This interaction could provide therapeutic benefits in conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:
| Compound | Substituent | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| A | Benzofuran | 5 | Anticancer |
| B | Chlorobenzamide | 10 | Neuroprotective |
| C | Alkoxy group | 15 | Antimicrobial |
These findings suggest that modifications to the benzofuran and chlorobenzamide moieties can significantly influence biological activity.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Cytotoxicity : Preliminary cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Antimicrobial Activity : Some derivatives have shown moderate antimicrobial activity against Gram-positive bacteria, suggesting potential applications beyond oncology .
- Neuroprotective Properties : In vitro studies have indicated that this compound may enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. For example, coupling 3-chlorobenzoic acid derivatives with a benzofuran-containing amine precursor using carbodiimide-mediated amidation (e.g., EDC/HOBt). Intermediates are typically characterized using - and -NMR to confirm amide bond formation and purity. High-resolution mass spectrometry (HRMS) or LC-MS is used for molecular weight validation. Reaction progress is monitored via TLC or HPLC .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). A purity threshold of ≥95% is standard. Complementary techniques include elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to check for melting point consistency. Contaminants like unreacted starting materials are identified via GC-MS .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (δ 1.5–3.5 ppm). -NMR confirms carbonyl (δ ~165–170 ppm) and benzofuran carbons.
- IR : Amide C=O stretch (~1650 cm) and aromatic C-Cl stretch (~750 cm).
- UV-Vis : Absorbance maxima in the 250–300 nm range due to benzofuran and chlorobenzamide chromophores .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : Contradictions in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) may arise from polymorphism or solvent inclusion. High-resolution X-ray diffraction (HRXRD) with synchrotron radiation improves data accuracy. Refinement using SHELXL (e.g., anisotropic displacement parameters) and validation via R < 5% ensures reliability. Compare with Cambridge Structural Database (CSD) entries for analogous benzamide derivatives .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance amidation kinetics.
- Catalysis : Employ DMAP or pyridine to scavenge HCl, shifting equilibrium toward product formation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally).
Yields >80% are achievable, as demonstrated in related 3-chlorobenzamide syntheses .
Q. How do computational models predict the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like bacterial PPTase enzymes. QSAR models correlate logP values (~3.5) with membrane permeability. MD simulations (AMBER, GROMACS) assess stability in lipid bilayers. Experimental validation via enzyme inhibition assays (IC) is critical to reconcile computational predictions .
Q. What analytical approaches address contradictory bioactivity data in different cell lines?
- Methodological Answer : Contradictions may stem from cell-specific metabolism or off-target effects. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
